molecular formula C11H22ClNO2 B2649178 Ethyl1-amino-3-tert-butylcyclobutane-1-carboxylatehydrochloride CAS No. 2309465-11-8

Ethyl1-amino-3-tert-butylcyclobutane-1-carboxylatehydrochloride

Cat. No.: B2649178
CAS No.: 2309465-11-8
M. Wt: 235.75
InChI Key: CBLBVDANJLWGDM-UHFFFAOYSA-N
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Description

Ethyl1-amino-3-tert-butylcyclobutane-1-carboxylatehydrochloride is a chemical compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol . It is known for its unique structure, which includes a cyclobutane ring substituted with an ethyl ester, an amino group, and a tert-butyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Ethyl1-amino-3-tert-butylcyclobutane-1-carboxylatehydrochloride typically involves several steps. One common method includes the reaction of tert-butylcyclobutanone with ethylamine in the presence of a suitable catalyst. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Ethyl1-amino-3-tert-butylcyclobutane-1-carboxylatehydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl1-amino-3-tert-butylcyclobutane-1-carboxylatehydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl1-amino-3-tert-butylcyclobutane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl1-amino-3-tert-butylcyclobutane-1-carboxylatehydrochloride can be compared with similar compounds such as:

    Ethyl1-amino-3-methylcyclobutane-1-carboxylatehydrochloride: Similar structure but with a methyl group instead of a tert-butyl group.

    Ethyl1-amino-3-ethylcyclobutane-1-carboxylatehydrochloride: Similar structure but with an ethyl group instead of a tert-butyl group.

    Ethyl1-amino-3-isopropylcyclobutane-1-carboxylatehydrochloride: Similar structure but with an isopropyl group instead of a tert-butyl group. The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and influences its reactivity and interactions with other molecules.

Properties

IUPAC Name

ethyl 1-amino-3-tert-butylcyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-5-14-9(13)11(12)6-8(7-11)10(2,3)4;/h8H,5-7,12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLBVDANJLWGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)C(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309465-11-8
Record name ethyl 1-amino-3-tert-butylcyclobutane-1-carboxylate hydrochloride
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